6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with chlorine and methyl groups as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, thiourea, or primary amines in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 6-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 6-chloro-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine dihydro derivatives.
Scientific Research Applications
6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with DNA or RNA synthesis, leading to antiviral or anticancer effects . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the triazolopyrimidine scaffold.
Comparison with Similar Compounds
Similar Compounds
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Lacks the chlorine substituent but shares the core structure.
6-chloro-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure but without the methyl groups.
5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine: Different fusion pattern of the triazole and pyrimidine rings
Uniqueness
6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
6-chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-6(8)5(2)12-7(11-4)9-3-10-12/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHXXDBAMWNVGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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